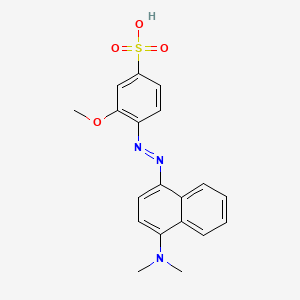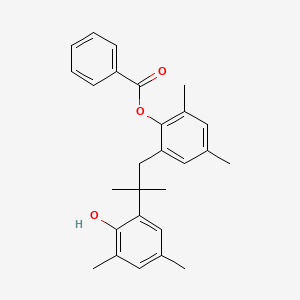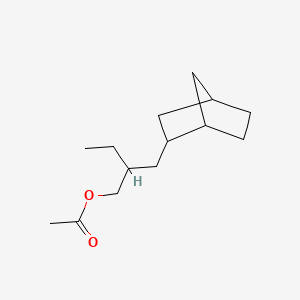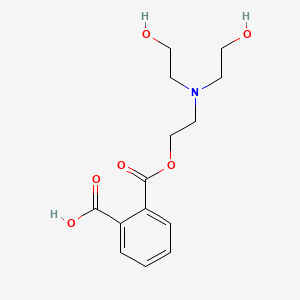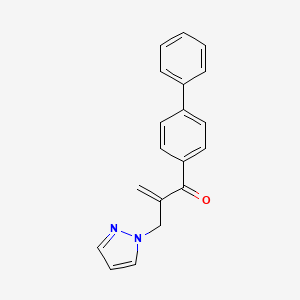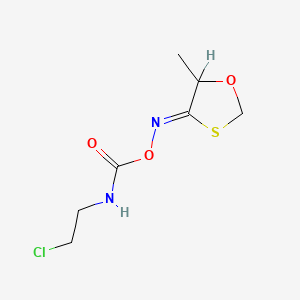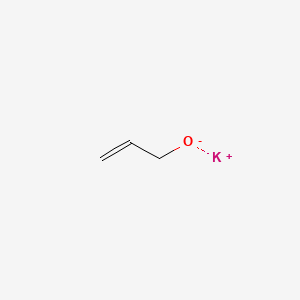
2-Propen-1-ol, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-ol, potassium salt, also known as potassium allyl alcoholate, is an organic compound with the molecular formula C3H5OK. It is derived from allyl alcohol (2-Propen-1-ol), which is a colorless liquid with a pungent odor. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrolysis of Allyl Chloride: One common method to prepare allyl alcohol involves the hydrolysis of allyl chloride (CH2=CHCH2Cl) with potassium hydroxide (KOH). The reaction proceeds as follows[ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{KOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} + \text{KCl} ]
Rearrangement of Propylene Oxide: Another method involves the rearrangement of propylene oxide in the presence of potassium alum at high temperatures.
Industrial Production Methods
Industrial production of 2-Propen-1-ol, potassium salt typically involves the large-scale hydrolysis of allyl chloride using potassium hydroxide. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: It can be reduced to propanol (CH3CH2CH2OH) using hydrogen in the presence of a catalyst.
Substitution: The hydroxyl group in 2-Propen-1-ol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen (H2) with a nickel or palladium catalyst
Substitution Reagents: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Acrolein, Acrylic acid
Reduction: Propanol
Substitution: Allyl chloride, Allyl bromide
Wissenschaftliche Forschungsanwendungen
2-Propen-1-ol, potassium salt has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of flame-resistant materials, drying oils, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Propen-1-ol, potassium salt involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of acrolein or acrylic acid. In reduction reactions, it is reduced to propanol by hydrogen in the presence of a catalyst. The hydroxyl group in 2-Propen-1-ol can also participate in substitution reactions, leading to the formation of various substituted products .
Vergleich Mit ähnlichen Verbindungen
2-Propen-1-ol, potassium salt can be compared with other similar compounds such as:
Allyl Alcohol (2-Propen-1-ol): The parent compound from which this compound is derived. It has similar chemical properties but lacks the potassium ion.
Propanol (CH3CH2CH2OH): A reduction product of 2-Propen-1-ol. It is a saturated alcohol with different chemical reactivity.
Acrylic Acid (CH2=CHCOOH): An oxidation product of 2-Propen-1-ol. It is a carboxylic acid with different functional properties.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its applications in various scientific fields .
Eigenschaften
CAS-Nummer |
33374-41-3 |
|---|---|
Molekularformel |
C3H5KO |
Molekulargewicht |
96.17 g/mol |
IUPAC-Name |
potassium;prop-2-en-1-olate |
InChI |
InChI=1S/C3H5O.K/c1-2-3-4;/h2H,1,3H2;/q-1;+1 |
InChI-Schlüssel |
BKPMJZIIPMGMPS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC[O-].[K+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


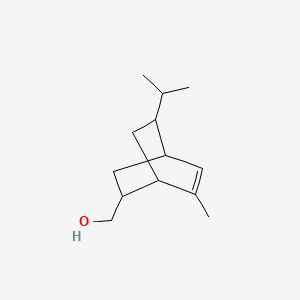
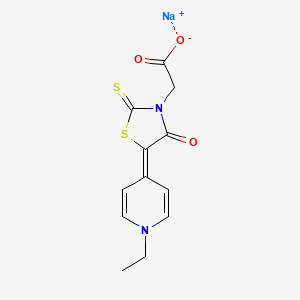
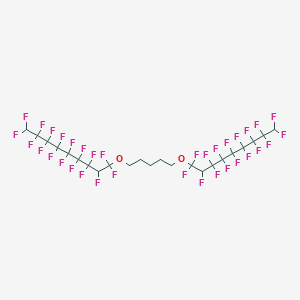
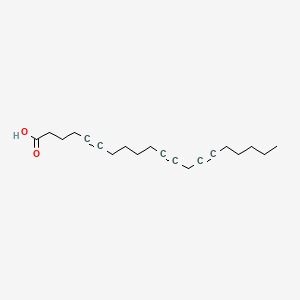
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)
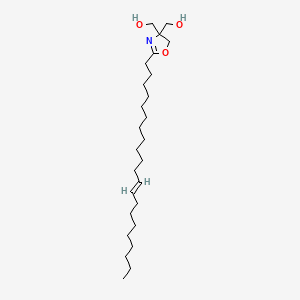
![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)

